3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
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Overview
Description
3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl group, a hydroxy group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the quinoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Carboxamide Formation: The carboxamide group can be formed by reacting the quinoline derivative with 4-methoxybenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has potential applications as a probe for studying enzyme activities and protein interactions. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and biological activities make it a promising candidate for the development of new drugs, particularly for the treatment of cancer and infectious diseases.
Industry
In industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activities and disrupting cellular processes. This can lead to the inhibition of cell growth and proliferation, making it a potential therapeutic agent for the treatment of cancer and other diseases.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline-2-carboxamide: A simpler derivative with similar biological activities.
4-chlorobenzenesulfonyl chloride: A precursor used in the synthesis of the compound.
4-methoxybenzylamine: A precursor used in the synthesis of the compound.
Uniqueness
The uniqueness of 3-((4-chlorophenyl)sulfonyl)-4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide lies in its complex structure, which combines multiple functional groups
Properties
Molecular Formula |
C24H19ClN2O6S |
---|---|
Molecular Weight |
498.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C24H19ClN2O6S/c1-33-17-7-2-14(3-8-17)13-26-23(29)15-4-11-19-20(12-15)27-24(30)22(21(19)28)34(31,32)18-9-5-16(25)6-10-18/h2-12H,13H2,1H3,(H,26,29)(H2,27,28,30) |
InChI Key |
UUPOJJDGGGMKFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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